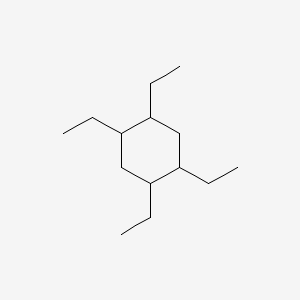

1,2,4,5-Tetraethylcyclohexane

Description

1,2,4,5-Tetraethylcyclohexane (C₁₄H₂₈) is a fully substituted cyclohexane derivative featuring four ethyl groups positioned at the 1, 2, 4, and 5 carbons of the six-membered ring. This compound is a saturated hydrocarbon with a highly branched structure, leading to unique steric and electronic properties. It has been identified in geological and environmental contexts, such as coal organic matter and groundwater systems, where its stability under high-pressure and high-temperature conditions makes it a marker for organic geochemical processes .

Properties

CAS No. |

61142-24-3 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

1,2,4,5-tetraethylcyclohexane |

InChI |

InChI=1S/C14H28/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h11-14H,5-10H2,1-4H3 |

InChI Key |

BOYDUSQXWHQREG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(C(CC1CC)CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetraethylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of 1,2,4,5-Tetraethylcyclohexane may involve catalytic hydrogenation of corresponding tetraethyl-substituted benzene derivatives. This process requires high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetraethylcyclohexane undergoes various chemical reactions, including:

Substitution: Halogenation reactions can occur with halogens (e.g., chlorine or bromine) under UV light or in the presence of a radical initiator.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Hydrogen gas with metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

Substitution: Halogens (chlorine, bromine) with UV light or radical initiators.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

1,2,4,5-Tetraethylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetraethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s bulky ethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,4,5-Tetramethylcyclohexane

- Molecular Formula : C₁₀H₂₀

- Key Differences :

- Substituents : Methyl (-CH₃) groups replace ethyl (-CH₂CH₃) groups, reducing steric hindrance and molecular weight (140.27 g/mol vs. 196.37 g/mol for the tetraethyl analog).

- Physical Properties : The tetramethyl derivative has a lower boiling point and higher volatility due to reduced van der Waals interactions .

- Applications : Used as a reference compound in thermodynamic studies, whereas the tetraethyl variant is more prevalent in environmental samples .

2,2,4,4-Tetramethylhexane

- Molecular Formula : C₁₀H₂₂

- Key Differences: Structure: A branched alkane rather than a cyclohexane derivative, leading to distinct conformational flexibility. Reactivity: Lacks ring strain, making it less reactive in cycloaddition or ring-opening reactions compared to 1,2,4,5-tetraethylcyclohexane .

Polycyclic Aromatic Hydrocarbons (PAHs)

- Example : Benzo[a]pyrene (C₂₀H₁₂)

- Key Differences: Aromaticity vs. Saturation: PAHs contain conjugated π-systems, enabling fluorescence and carcinogenicity, whereas 1,2,4,5-tetraethylcyclohexane is non-aromatic and chemically inert . Environmental Behavior: PAHs degrade via photolysis or microbial action, while the tetraethylcyclohexane resists degradation due to its saturated structure .

Physicochemical and Environmental Data Comparison

*Estimated LogP values based on structural analogs.

Key Research Findings

- Geochemical Significance : 1,2,4,5-Tetraethylcyclohexane is a biomarker in coal-derived organic matter, indicating thermal maturity and hydrocarbon migration pathways .

- Stability : Its resistance to microbial degradation in groundwater systems (e.g., Kerio Valley, Kenya) highlights its persistence as an environmental contaminant .

- Synthetic Challenges : Unlike 1,2,4,5-tetraoxanes (oxygen-containing analogs), this compound lacks functional groups, limiting its utility in medicinal chemistry but enhancing its stability in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.